molecular formula C24H23FN2O2 B10982575 {4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(3-fluorophenyl)methanone

{4-[4-(Benzyloxy)phenyl]piperazin-1-yl}(3-fluorophenyl)methanone

Cat. No.: B10982575
M. Wt: 390.4 g/mol
InChI Key: CHGMXFQKAXFEHA-UHFFFAOYSA-N
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Description

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is a complex organic compound with the molecular formula C24H23FN2O2 This compound features a piperazine ring substituted with a benzyloxyphenyl group and a fluorophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE typically involves multiple steps:

    Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base such as potassium carbonate to form benzyloxybenzene.

    Piperazine Substitution: The benzyloxybenzene is then reacted with piperazine in the presence of a suitable solvent like ethanol to form 4-(benzyloxy)phenylpiperazine.

    Fluorophenylmethanone Addition: Finally, the 4-(benzyloxy)phenylpiperazine is reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features make it a candidate for binding studies and drug design.

Medicine

In medicine, {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of {4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The benzyloxyphenyl and fluorophenyl groups may facilitate binding to specific sites on the target molecules, leading to modulation of their activity. The piperazine ring can enhance the compound’s solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    {4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(2-chloro-6-fluorophenyl)methanone: This compound has a similar structure but with a chloro substituent instead of a fluorine atom.

    {4-[4-(Benzyloxy)phenyl]-1-piperazinyl}(3-chlorophenyl)methanone: Similar structure with a chlorine atom on the phenyl ring.

Uniqueness

{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE is unique due to the presence of both benzyloxy and fluorophenyl groups, which confer specific chemical and biological properties. The combination of these groups in a single molecule allows for diverse applications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C24H23FN2O2

Molecular Weight

390.4 g/mol

IUPAC Name

(3-fluorophenyl)-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H23FN2O2/c25-21-8-4-7-20(17-21)24(28)27-15-13-26(14-16-27)22-9-11-23(12-10-22)29-18-19-5-2-1-3-6-19/h1-12,17H,13-16,18H2

InChI Key

CHGMXFQKAXFEHA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F

Origin of Product

United States

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